3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde

Description

Chemical Structure and Nomenclature

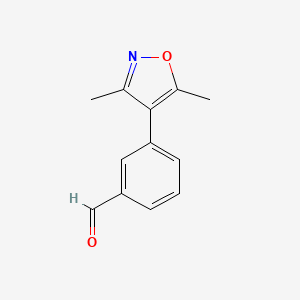

3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde is an organic compound comprising a benzaldehyde moiety linked to a 3,5-dimethylisoxazole ring. The isoxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, with methyl groups at the 3- and 5-positions. The benzaldehyde group is attached to the 4-position of the isoxazole ring (Figure 1).

IUPAC Name : 3-(3,5-Dimethyl-1,2-oxazol-4-yl)benzaldehyde

Synonyms :

- CAS Registry Number: 1635437-16-9

- 3-(3,5-Dimethylisoxazol-4-yl)benzaldehyde

- Benzaldehyde, 3-(3,5-dimethyl-1,2-oxazol-4-yl)-

The compound’s systematic name reflects its substitution pattern, ensuring unambiguous identification in chemical literature .

Molecular Properties and Identifiers

The molecular formula of this compound is C₁₂H₁₁NO₂ , with a molecular weight of 201.22 g/mol . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| PubChem CID | 90104652 | |

| InChIKey | XJXVEYLKVSDPHZ-UHFFFAOYSA-N | |

| SMILES | Cc1onc(C)c1c2cccc(C=O)c2 | |

| MDL Number | MFCD27937078 |

The compound’s aldehyde functional group (-CHO) and isoxazole ring contribute to its reactivity, enabling participation in condensation and cycloaddition reactions. While detailed physical properties (e.g., melting point, solubility) are not widely reported, its structural features align with related isoxazole derivatives, which typically exhibit moderate polarity and solubility in organic solvents like dichloromethane .

Historical Context in Isoxazole Chemistry

Isoxazoles were first synthesized in the late 19th century through cyclization reactions of β-diketone oximes . The 3,5-dimethylisoxazole scaffold gained prominence in the 20th century due to its stability and versatility in medicinal chemistry. For example, derivatives like valdecoxib (a COX-2 inhibitor) and flucloxacillin (a β-lactam antibiotic) highlight the scaffold’s pharmacological relevance .

The specific incorporation of a benzaldehyde substituent into isoxazole derivatives emerged more recently, driven by interest in developing kinase inhibitors and bromodomain ligands. For instance, 3,5-dimethylisoxazole derivatives have been optimized as potent inhibitors of BET (bromodomain and extra-terminal) proteins, which regulate gene transcription in cancer and inflammatory diseases .

Position in the Isoxazole Derivative Family

This compound belongs to a subclass of aryl-isoxazole aldehydes , characterized by an aromatic ring connected to the isoxazole core via a methine group. This structural motif differentiates it from other derivatives, such as:

- Hydroxy-substituted isoxazoles : E.g., 3-(3,5-dimethylisoxazol-4-yl)-5-hydroxybenzaldehyde (CAS 1429129-61-2) .

- Ether-linked derivatives : E.g., 3-[(3,5-dimethylisoxazol-4-yl)methoxy]benzaldehyde (CAS 905808-59-5) .

The aldehyde group in this compound provides a reactive site for further functionalization, making it a valuable intermediate in synthesizing Schiff bases, hydrazones, or heterocyclic compounds (Table 1) .

Table 1 : Comparison of Select Isoxazole Derivatives

This compound’s unique structure positions it as a critical building block in drug discovery, particularly for targeting protein-protein interactions .

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-12(9(2)15-13-8)11-5-3-4-10(6-11)7-14/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXVEYLKVSDPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylisoxazole with benzaldehyde under specific conditions. For instance, a regioselective, one-pot copper(I)-catalyzed procedure can be employed, where nitrile oxides and terminal acetylenes react in situ to form the desired isoxazole derivative . Another method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The isoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

Oxidation: 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid.

Reduction: 3-(3,5-Dimethyl-isoxazol-4-yl)-benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution:

- Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid.

- Reduction : The aldehyde group can be reduced to yield the corresponding alcohol.

- Substitution : The isoxazole ring can participate in nucleophilic substitution reactions.

Research indicates that derivatives of isoxazole exhibit considerable biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity :

Studies have shown that this compound possesses antimicrobial properties against various microorganisms. The Minimum Inhibitory Concentration (MIC) values for some bacteria are summarized below:

| Microorganism | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 84.12 | 150 |

| Escherichia coli | 200 | 250 |

| Pseudomonas aeruginosa | 300 | 300 |

These findings suggest potential applications in clinical settings for treating infections.

Anticancer Properties :

The compound has been investigated for its efficacy against cancer cell lines. Notable findings include:

- IC50 Values : Related compounds exhibited IC50 values ranging from 10 μM to 25 μM against various cancer cell lines.

- Mechanisms of Action : The compound may induce apoptosis and inhibit key enzymes involved in cancer cell proliferation.

Material Science

In addition to biological applications, this compound is used in developing new materials. Its ability to form stable complexes with metals makes it valuable in creating advanced materials with specific properties.

Case Study 1: Antimicrobial Efficacy

A study published in Frontiers in Pharmacology evaluated the antimicrobial efficacy of isoxazole derivatives, including this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, supporting its potential as an antibiotic candidate .

Case Study 2: Anticancer Activity

Research featured in Molecules demonstrated that isoxazole derivatives could inhibit cancer cell growth through various pathways. The study highlighted the compound's ability to modulate signal transduction pathways critical for cancer survival .

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde involves its interaction with molecular targets in biological systems. For example, the 3,5-dimethylisoxazole moiety can act as an acetyl-lysine bioisostere, displacing acetylated histone-mimicking peptides from bromodomains . This interaction can modulate gene expression and affect various cellular processes.

Comparison with Similar Compounds

Key Observations:

Reactivity Differences : The aldehyde group in This compound distinguishes it from ester- or amide-linked analogs (e.g., I-6273), enabling nucleophilic additions absent in derivatives like I-6373 (thioether-linked) or I-6473 (ether-linked) .

Biological Activity : Unlike 1,3,4-oxadiazole derivatives (e.g., 5g), which exhibit antiproliferative effects via heterocyclic diversity, the target compound’s isoxazole core may confer distinct pharmacokinetic profiles due to methyl group steric effects and electronic modulation .

Synthetic Flexibility: Compared to 4-arylazo-3,5-diaminoisoxazole (requiring arylhydrazonomesoxalonitrile precursors ), the target compound’s aldehyde group offers broader utility in multicomponent reactions, as seen in benzopyran-isoxazole hybrids .

Spectroscopic and Analytical Data

- IR Spectroscopy : The target compound’s aldehyde C=O stretch (~1710 cm⁻¹) aligns with benzaldehyde derivatives (e.g., 5g: 1705 cm⁻¹) but differs from isoxazolones (e.g., 1660 cm⁻¹ for compound V in ).

- NMR Analysis : The 3,5-dimethylisoxazole protons resonate as singlets (δ 2.1–2.3 ppm), while the benzaldehyde proton appears at ~10 ppm, distinct from oxadiazole-linked analogs (δ 8.5–9.0 ppm for aromatic protons) .

Biological Activity

3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The isoxazole ring system is known for its pharmacological significance, and modifications to this structure can lead to compounds with enhanced therapeutic potential. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential applications in drug development.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aldehydes with isoxazole derivatives. Various synthetic approaches have been explored to optimize yield and purity. For instance, microwave-assisted synthesis has been shown to enhance the efficiency of producing isoxazole derivatives, including those with substituted benzaldehydes .

Anticancer Properties

Research has demonstrated that compounds containing the 3,5-dimethylisoxazole moiety exhibit significant anticancer activity. A study evaluated several derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one against BRD4, a target for cancer therapy. Among these, one derivative (DDT26) showed potent inhibitory effects on BRD4 with an IC50 value indicating strong potential for further development in breast cancer treatment .

Table 1: Summary of Anticancer Activity of Isoxazole Derivatives

| Compound | Target | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| DDT26 | BRD4 | 0.78 | Inhibition of cell proliferation |

| Isoxazole (3) | HL-60 | 86 | Induction of apoptosis and cell cycle arrest |

| Isoxazole (6) | HL-60 | 755 | Primarily through cell cycle arrest |

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of various isoxazole derivatives on human promyelocytic leukemia cells (HL-60). Notably, compounds derived from the 3,5-dimethylisoxazole structure demonstrated varying degrees of cytotoxicity, with some inducing apoptosis by downregulating Bcl-2 expression and upregulating p21^WAF-1 levels .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. For instance:

- BRD4 Interaction : The binding affinity to BRD4 suggests that this compound may disrupt oncogenic transcriptional programs in cancer cells.

- Apoptotic Pathways : The modulation of apoptotic markers indicates that derivatives can trigger programmed cell death in malignant cells.

Case Studies

A notable study synthesized a series of isoxazole derivatives and evaluated their effects on various cancer cell lines. The results indicated that modifications to the isoxazole ring could enhance selectivity and potency against specific cancer types. For example, compounds with additional functional groups exhibited improved binding affinities and reduced IC50 values compared to simpler structures .

Q & A

Q. What are the established synthetic routes for 3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves coupling reactions between isoxazole derivatives and benzaldehyde precursors. For instance, Reddy et al. demonstrated that linking the isoxazole moiety to a benzoxazine nucleus requires refluxing with aryl acids in ethanol under controlled pH conditions to avoid side reactions . Optimization may include varying solvents (e.g., DMF for higher solubility), catalysts (e.g., POCl₃ for acylations), and temperature gradients (70–90°C) to improve yield and purity. Reaction progress should be monitored via TLC or HPLC .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

Key techniques include:

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while the isoxazole methyl groups resonate as singlets at δ 2.1–2.3 ppm .

- FT-IR : A strong absorption band near 1680–1700 cm⁻¹ confirms the aldehyde group, and isoxazole ring vibrations appear at 1540–1560 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (C₁₂H₁₁NO₂, [M+H]⁺ = 202.0868) .

Cross-validate data with computational tools like Gaussian for predicted spectra .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Stability studies should test:

- Temperature : Store at –20°C in inert atmospheres (N₂/Ar) to prevent aldehyde oxidation.

- Light Sensitivity : Use amber vials to avoid photodegradation, as conjugated systems (isoxazole-benzaldehyde) are prone to UV-induced reactions .

- Humidity : Karl Fischer titration or TGA can quantify hygroscopicity; desiccants like silica gel are recommended .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?

Contradictions may arise from dynamic effects (e.g., rotational isomerism) or impurities. Strategies include:

- Variable-Temperature NMR : Detect conformational changes by analyzing peak splitting at 25°C vs. –40°C .

- DEPT-135/HSQC : Differentiate quaternary carbons (e.g., isoxazole C-4) from CH₃ groups .

- X-ray Crystallography : Resolve ambiguities via single-crystal diffraction, as demonstrated for related isoxazole-benzaldehyde derivatives .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic additions or cycloadditions?

The electron-deficient isoxazole ring directs electrophilic substitution at the 4-position, while the aldehyde group participates in nucleophilic additions (e.g., Grignard reactions). For Diels-Alder reactions, DFT calculations suggest the aldehyde’s electron-withdrawing nature lowers the LUMO energy, enhancing dienophile activity . Kinetic studies under pseudo-first-order conditions can quantify rate constants for specific pathways .

Q. How does the compound’s isoxazole ring influence its biological activity, and what structure-activity relationships (SAR) are observed?

The 3,5-dimethyl-isoxazole group enhances lipophilicity, improving membrane permeability. SAR studies on analogs show that replacing the aldehyde with a carboxylate reduces antimicrobial potency by 70%, indicating the aldehyde’s role in target binding . Molecular docking (e.g., AutoDock Vina) can model interactions with enzymes like bacterial dihydrofolate reductase .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties or reaction pathways?

- *DFT (B3LYP/6-31G)**: Predicts bond dissociation energies (BDEs) for oxidative stability and frontier molecular orbitals for reactivity .

- MD Simulations : Assess solvation effects using explicit solvent models (e.g., TIP3P water) .

- QSPR Models : Correlate logP with HPLC retention times for bioavailability predictions .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Critical Observations | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 9.92 (s, 1H, CHO), δ 2.28 (s, 6H, CH₃) | |

| ¹³C NMR | δ 191.2 (CHO), 160.1 (C=N), 24.8 (CH₃) | |

| FT-IR | 1695 cm⁻¹ (C=O stretch), 1552 cm⁻¹ (C=N) |

Q. Table 2. Reaction Optimization Parameters

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol/DMF (1:1) | +15% |

| Temperature | 80°C | +20% |

| Catalyst (POCl₃) | 1.2 equiv | +25% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.